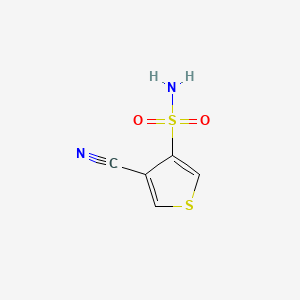
4-Cyanothiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanothiophene-3-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a cyano group at the 4-position and a sulfonamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the reaction of thiophene derivatives with suitable reagents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of 4-Cyanothiophene-3-sulfonamide may involve large-scale oxidative coupling reactions, utilizing readily available thiophene derivatives and amines. The process is optimized to ensure high yield and purity of the final product, with minimal waste generation.
化学反应分析
Types of Reactions: 4-Cyanothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The cyano and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophene derivatives.
科学研究应用
4-Cyanothiophene-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new bioactive molecules.
作用机制
The mechanism of action of 4-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
相似化合物的比较
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group and exhibit similar antibacterial properties.
Thiophene Derivatives: Other thiophene-based compounds, such as 3,4-dicyanothiophene, have similar structural features and applications in materials science.
Uniqueness: 4-Cyanothiophene-3-sulfonamide is unique due to the combination of the cyano and sulfonamide groups on the thiophene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C5H4N2O2S2 |
|---|---|
分子量 |
188.2 g/mol |
IUPAC 名称 |
4-cyanothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H4N2O2S2/c6-1-4-2-10-3-5(4)11(7,8)9/h2-3H,(H2,7,8,9) |
InChI 键 |
MCJZEVWIVJJQAP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
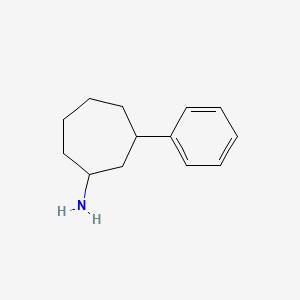
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
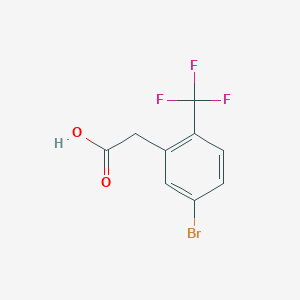
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
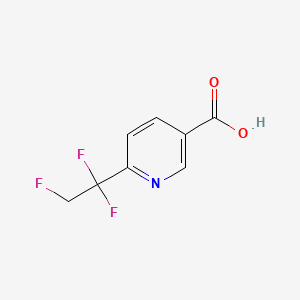
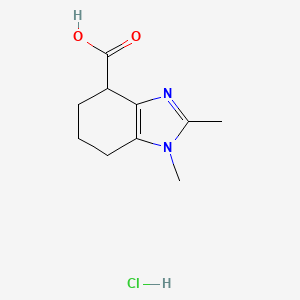
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
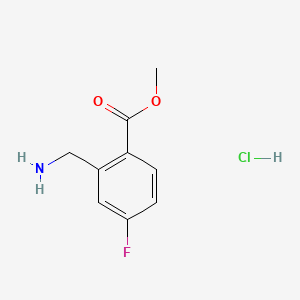
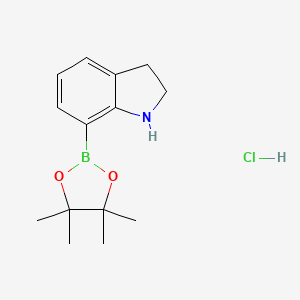
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
